molecular formula C12H13NO2 B1311611 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 37663-46-0

3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B1311611
CAS RN: 37663-46-0
M. Wt: 203.24 g/mol
InChI Key: RNMPNVBLQHYANU-UHFFFAOYSA-N
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Description

“3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is a compound that has been used in the development of fluorescent probes for the study of sigma (σ) receptors . Sigma receptors, specifically σ1 and σ2 subtypes, are targets of wide pharmaceutical interest due to their potential in the development of diagnostics and therapeutics against cancer and Alzheimer’s disease .


Synthesis Analysis

The synthesis of “3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” involves functionalizing indole derivatives bearing the N-butyl-3H-spiro[isobenzofuran-1,4’-piperidine] portion with fluorescent tags . The synthesis process has been described in various studies .


Molecular Structure Analysis

The molecular structure of “3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” is characterized by a conformationally restricted equatorial phenyl group . This structure is crucial for its binding with the σ2 receptor .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” include a molecular weight of 225.72 g/mol . The compound is a solid at room temperature .

Scientific Research Applications

Sigma Ligands and Structural Factors

3H-spiro[isobenzofuran-1,4'-piperidines] have been studied extensively as sigma ligands, with research focusing on understanding the structural factors governing sigma 1/sigma 2 affinity and selectivity. These compounds, including derivatives with various N-substituents, have shown significant affinity for sigma 2 binding sites, highlighting their potential in sigma receptor research (Moltzen, Perregaard, & Meier, 1995).

Potential CNS Agents

Research has also delved into synthesizing spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system (CNS) agents. Investigations into various derivatives have indicated their potential as antitetrabenazine agents and their role in influencing CNS activities (Bauer et al., 1976), (Klioze & Novick, 1978).

Imaging Agent for σ1 Receptors

A notable advancement in this field is the development of a radioiodinated spiropiperidine ligand, potentially useful as a SPECT tracer for imaging σ1 receptors. This ligand demonstrated specificity and significant affinity for σ1 receptors in biological distribution studies (Chen et al., 2010).

Neurokinin Receptor Antagonists

Spiro-substituted piperidines, incorporating the 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one structure, have been identified as potential neurokinin receptor antagonists. These compounds have shown significant activity against neurokinin receptors, suggesting their utility in related pharmacological research (Kubota et al., 1998).

Histamine H3 Receptor Inverse Agonists

Another significant application is the synthesis of spiro-isobenzofuranones as non-imidazole H3 receptor inverse agonists. These compounds have demonstrated potent, selective, and brain-penetrable properties, making them valuable in histamine receptor research (Jitsuoka et al., 2008).

Future Directions

The future directions for “3H-spiro[isobenzofuran-1,4’-piperidin]-3-one” are likely to involve further exploration of its potential in the development of diagnostics and therapeutics against diseases like cancer and Alzheimer’s disease . Its use as a fluorescent probe for studying σ receptors also presents opportunities for advancing our understanding of these receptors .

properties

IUPAC Name

spiro[2-benzofuran-3,4'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c14-11-9-3-1-2-4-10(9)12(15-11)5-7-13-8-6-12/h1-4,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMPNVBLQHYANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431461
Record name 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

CAS RN

37663-46-0
Record name 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1′-benzyl-3H-spiro[isobenzofuran-1,4′-piperidin]-3-one 1b (6 g, 20.4 mmol) in dichloromethane (30 mL) was added dropwise 1-chloroethyl chloroformate (2.9 g, 20.4 mmol). The mixture was stirred at 25° C. for 5 hr and then was concentrated to dryness under reduced pressure. The residue was dissolved in methanol and the mixture was heated to reflux for 30 min. The mixture was concentrated to dryness and ether was added. The precipitated solid was collected by filtration and washed with ether, dried in air to obtain 3H-spiro[isobenzofuran-1,4′-piperidin]-3-one 1c as its HCl salt (3.6 g). 1H-NMR (400 MHz, DMSO-d6) δ 9.16 (br, 2H), 7.86-7.81 (m, 2H), 7.63 (t, J=7.6 Hz, 1H), 7.56 (d, J=7.2 Hz, 1H), 3.39-3.42 (m, 2H), 3.11-3.14 (m, 2H), 2.47-2.48 (m, 2H), 1.85 (d, J=14.4 Hz, 2H). MS (ESI) m/z (M+H+): 203.24.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Awasthi - 2013 - egrove.olemiss.edu
Cocaine abuse is a widespread problem with no effective treatment. Cocaine primarily blocks the dopamine transporter’s (DAT) ability to remove dopamine from the synapse, leading to …
Number of citations: 0 egrove.olemiss.edu
T Cernak, NJ Gesmundo, K Dykstra, Y Yu… - Journal of Medicinal …, 2017 - ACS Publications
Miniaturization and parallel processing play an important role in the evolution of many technologies. We demonstrate the application of miniaturized high-throughput experimentation …
Number of citations: 72 pubs.acs.org

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